molecular formula C12H20N2O B7829516 2-(5-Propyl-1,2-oxazol-3-YL)azepane

2-(5-Propyl-1,2-oxazol-3-YL)azepane

Cat. No.: B7829516
M. Wt: 208.30 g/mol
InChI Key: VLRWTWPJFQJSJS-UHFFFAOYSA-N
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Description

2-(5-Propyl-1,2-oxazol-3-YL)azepane: is a chemical compound that features a seven-membered azepane ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Propyl-1,2-oxazol-3-YL)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions, which facilitate the formation of the azepane ring through a series of cyclization steps . The reaction conditions often include the use of solvents like dichloromethane and additives such as boron trifluoride diethyl etherate to enhance the reaction efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts effectively.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Propyl-1,2-oxazol-3-YL)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives of the oxazole ring, while substitution reactions can introduce various functional groups into the azepane ring .

Mechanism of Action

The mechanism by which 2-(5-Propyl-1,2-oxazol-3-YL)azepane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 2-(5-Propyl-1,2-oxazol-3-YL)azepane is unique due to the combination of the azepane and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(azepan-2-yl)-5-propyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11/h9,11,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRWTWPJFQJSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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